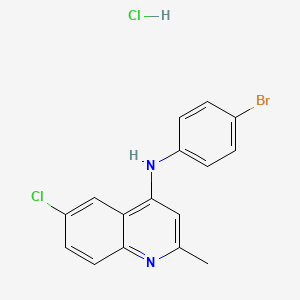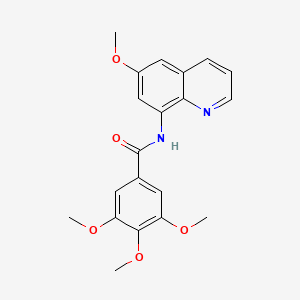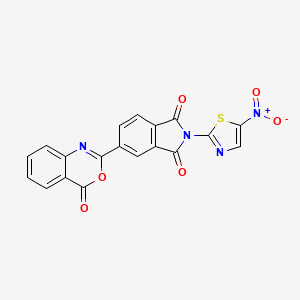![molecular formula C13H20N2O4 B5014384 [3-(acetylamino)-1-adamantyl]methyl nitrate](/img/structure/B5014384.png)
[3-(acetylamino)-1-adamantyl]methyl nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(acetylamino)-1-adamantyl]methyl nitrate, also known as AAMN, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. AAMN belongs to the family of adamantane derivatives, which are known for their unique chemical and biological properties.
科学研究应用
[3-(acetylamino)-1-adamantyl]methyl nitrate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties. This compound has been tested against a range of viruses, including influenza A and B, herpes simplex virus, and respiratory syncytial virus. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
作用机制
The mechanism of action of [3-(acetylamino)-1-adamantyl]methyl nitrate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in viral replication, tumor growth, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of viruses and induce apoptosis in tumor cells. This compound has also been shown to reduce the production of inflammatory cytokines and prostaglandins. This compound has been shown to have a low toxicity profile and does not appear to have any significant adverse effects on the body.
实验室实验的优点和局限性
The advantages of using [3-(acetylamino)-1-adamantyl]methyl nitrate in lab experiments include its broad-spectrum antiviral activity, its potential as an anticancer agent, and its anti-inflammatory properties. This compound has a low toxicity profile, making it suitable for use in cell culture and animal studies. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment. This compound is also a relatively new compound, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for the research of [3-(acetylamino)-1-adamantyl]methyl nitrate. One area of research is the development of this compound-based antiviral drugs. This compound has shown promising results against a range of viruses, and further research could lead to the development of new antiviral therapies. Another area of research is the development of this compound-based anticancer drugs. This compound has shown potential as a tumor growth inhibitor, and further research could lead to the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of [3-(acetylamino)-1-adamantyl]methyl nitrate involves the reaction of 1-adamantylamine with acetic anhydride in the presence of a catalyst, followed by the reaction of the resulting compound with nitric acid. The final product is obtained after purification using column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
属性
IUPAC Name |
(3-acetamido-1-adamantyl)methyl nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-9(16)14-13-5-10-2-11(6-13)4-12(3-10,7-13)8-19-15(17)18/h10-11H,2-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZSDWFVWBTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)CO[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5014314.png)

![2-({[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5014333.png)
![N-{[2-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}cyclohexanecarboxamide](/img/structure/B5014355.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5014356.png)
![2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5014363.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5014367.png)


![2-benzyl-3-(4-methoxyphenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5014385.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5014391.png)
